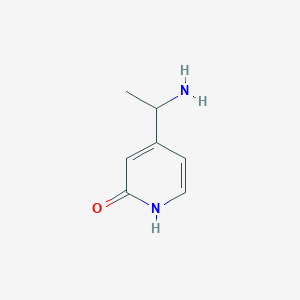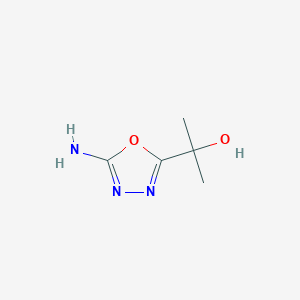![molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-on-Hydrochlorid CAS No. 24740-32-7](/img/structure/B1527141.png)
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-on-Hydrochlorid
Übersicht
Beschreibung
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 165.23 g/mol
Wissenschaftliche Forschungsanwendungen
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride typically involves multiple steps, starting with the formation of the tricyclic core structure followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the tricyclic core.
Reduction Reactions: Reduction steps are often employed to convert functional groups to their corresponding simpler forms.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, esters, and amides.
Wirkmechanismus
The mechanism by which 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is unique due to its tricyclic structure and the presence of the azatricyclo moiety. Similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has a similar ring structure but with different substituents.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with a slightly different substitution pattern.
Vanadium (V) oxytriethoxide: A compound used in oxidation reactions, though structurally different.
These compounds share similarities in their ring structures but differ in their functional groups and applications.
Eigenschaften
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)





![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)


